molecular formula C21H21BrN2O4S B2832439 (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865162-22-7

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2832439
CAS No.: 865162-22-7
M. Wt: 477.37
InChI Key: QOYQXJYGHCMROF-LNVKXUELSA-N
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Description

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzoyl chloride with ethyl 2-amino-3-(2-ethoxyethyl)benzo[d]thiazole-6-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.

    4-Bromobenzoyl chloride: A precursor used in the synthesis of (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate.

    Ethyl 2-amino-3-(2-ethoxyethyl)benzo[d]thiazole-6-carboxylate: Another precursor used in the synthesis.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-bromobenzoyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4S/c1-3-27-12-11-24-17-10-7-15(20(26)28-4-2)13-18(17)29-21(24)23-19(25)14-5-8-16(22)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYQXJYGHCMROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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